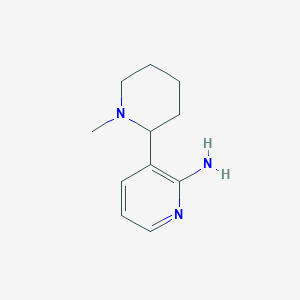

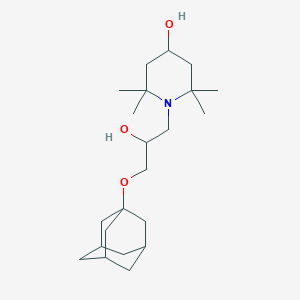

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as THFA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. THFA is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Cyclic Analogues of β-Adrenergic Blocking Agents : Research has explored the synthesis of cyclic analogues like N-(6-Bromo-4-oxochroman-3-yl)acetamide, which can be hydrolysed to yield various analogues. This study contributes to understanding the synthesis and structural properties of compounds similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide (Lap & Williams, 1976).

Gas Chromatography-Mass Spectrometric Identification : Partially methylated aminosugars derived from glycolipids have been studied, involving N-substituted acetamides. This method is applicable in analyzing aminosugar linkages, providing insights into the study of compounds similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide (Stellner, Saito, & Hakomori, 1973).

Kinetics and Mechanism of N-Substituted Amide Hydrolysis : The study on N-methylacetamide as a model to investigate the kinetics and mechanism of N-substituted amides in high-temperature water provides essential insights into the behavior of similar compounds under varying conditions (Duan, Dai, & Savage, 2010).

Chemoselective Synthesis

Chemoselective Acetylation of Amino Groups : Research has been conducted on the chemoselective monoacetylation of amino groups, which is crucial for understanding the synthetic processes involving compounds like N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide. This study includes the use of various acyl donors and catalysts (Magadum & Yadav, 2018).

Silylation and Structural Properties of Derivatives : The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds showcases the versatility in the chemical synthesis and modification of N-substituted acetamides (Lazareva et al., 2017).

Pyrolysis of N-acetylglucosamine : Studies on the pyrolysis of N-acetylglucosamine yielding various acetamidofurans and acetamidopyrones give insights into the thermal behavior and potential applications of similar compounds in biological or geochemical samples (Franich, Goodin, & Wilkins, 1984).

Advanced Applications

Coordination Complexes and Antioxidant Activity : The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, including their antioxidant activity, provide a basis for the potential biological and medicinal applications of similar N-substituted acetamides (Chkirate et al., 2019).

DFT-Calculated IR Spectrum : The use of density functional theory to calculate the IR spectrum of N-Methylacetamide components, aiding in the understanding of the formation of the amide infrared spectrum, is essential for organic, analytical chemistry, and chemical biology applications of similar compounds (Ji et al., 2020).

Propriétés

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-11-4-2-3-5-12(11)19-8-13(16)15-9-14(17)6-7-18-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJHLNLPJNRRLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)

![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2355805.png)